3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine
Description
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine (C₁₁H₁₇N₃, MW ≈ 191.28 g/mol) is a pyrazole derivative featuring a bicyclo[2.2.1]heptane (norbornane) group attached via a methylene bridge at the pyrazole’s 3-position and a methyl group at the 1-position. This compound is cataloged as a discontinued product by CymitQuimica (Ref: 10-F697700) .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N3/c1-15-12(13)7-11(14-15)6-10-5-8-2-3-9(10)4-8/h7-10H,2-6,13H2,1H3 |
InChI Key |
HGMIDATXEKODKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2CC3CCC2C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves:
- Construction or availability of the bicyclo[2.2.1]heptane scaffold or its derivative.
- Formation of the pyrazole ring through condensation reactions involving 1,3-dicarbonyl compounds and primary amines.
- Introduction of the methyl and amino substituents on the pyrazole ring.
Synthesis of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is commonly prepared via Diels-Alder cycloaddition reactions, which provide a robust and stereoselective route to this bicyclic framework. According to recent research, intermolecular and intramolecular Diels-Alder reactions using substituted cyclopentadienes can yield bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons, which serve as versatile building blocks for further functionalization.
Formation of the Pyrazole Ring
A direct and efficient method to synthesize N-substituted pyrazoles, including those bearing bicyclo[2.2.1]heptan-2-yl substituents, involves the reaction of primary aliphatic amines with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at elevated temperatures (around 85 °C) for 1.5 hours. This method provides moderate yields (approximately 35-38%) of the desired pyrazole products after chromatographic purification.
Example reaction conditions for 1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole:
| Component | Amount | Role |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-yl amine | 60 μL (0.50 mmol) | Primary amine substrate |
| Pentane-2,4-dione | 56 μL (0.55 mmol) | 1,3-diketone |
| O-(4-nitrobenzoyl)hydroxylamine | 136 mg (0.75 mmol) | Nitrogen source for pyrazole formation |
| DMF | 2.5 mL | Solvent |
| Temperature | 85 °C | Reaction temperature |
| Reaction time | 1.5 hours | Duration |
The product was isolated as a yellowish oil in 35% yield after silica gel chromatography using hexane and tetrahydrofuran mixtures.
Functional Group Transformations
Once the pyrazole derivative is obtained, further chemical modifications can be performed:
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Aqueous solution, elevated temperature | Introduce oxygen-containing groups |
| Reduction | Hydrogen gas, palladium catalyst | Room temperature | Reduce double bonds or nitro groups |
| Substitution | Amines, thiols | Presence of base (e.g., sodium hydroxide) | Nucleophilic substitution on pyrazole |
These transformations allow tuning of the compound’s chemical and biological properties.
Industrial Scale Considerations
Industrial synthesis of related bicyclo[2.2.1]heptane-pyrazole compounds may employ continuous flow reactors to optimize reaction conditions, improve scalability, and ensure consistent product quality. Parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to maximize yield and minimize impurities.
Data Tables and Research Outcomes
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine |
| InChI | InChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13) |
| InChI Key | OLZDFLBIBQTFEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2CC3CCC2C3)N |
Reaction Yields and Characterization Data for Pyrazole Formation
| Compound | Yield (%) | Physical State | Key Spectroscopic Data (1H NMR, CDCl3) |
|---|---|---|---|
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole | 35 | Yellowish oil | δ 5.79 (s, 1H), 3.97–3.96 (m, 1H), 2.42 (s, 1H) |
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38 | Yellowish oil | δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H) |
Mechanistic Insights
The pyrazole ring formation proceeds via condensation of the primary amine with the 1,3-diketone, followed by oxidative cyclization facilitated by O-(4-nitrobenzoyl)hydroxylamine. This reagent acts as a nitrogen source and oxidant, enabling direct access to N-substituted pyrazoles in one pot.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating their function . The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Positioning and Molecular Properties
5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine (C₁₀H₁₅N₃, MW 177.25 g/mol)
- Key Difference : The bicycloheptane group is at the pyrazole’s 5-position instead of the 3-position.
- Implications : Reduced steric hindrance at the 3-position may enhance solubility but decrease target affinity compared to the target compound. This analog is marketed as a "versatile small molecule scaffold" for lab use .
1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (C₁₁H₁₇N₃)
- Key Difference : Bicycloheptane is directly attached to the pyrazole’s 1-position.
- Implications : The 1-position substitution may alter metabolic pathways, as seen in COX-2 inhibitors like celecoxib (1,5-diarylpyrazole), where substituents at this position improve pharmacokinetics .
AMG 221 ()
- Structure: Bicycloheptane linked to a thiazolone via an amino group.
- Activity : Potent 11β-HSD1 inhibitor with anti-diabetic effects.
L-368,899 ()
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: The 1-methyl group in the target compound likely reduces metabolic oxidation, extending half-life (cf. celecoxib’s 1-methylphenyl group ).
- Epimerization Risk : Unlike AMG 221, which faced epimerization at C-5, the target compound’s 1-methyl group may stabilize the structure .
Biological Activity
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the biological activity of this specific pyrazole derivative, summarizing key research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the bicyclic system and the pyrazole ring, which contribute to its biological activity.
Molecular Formula: C_{12}H_{16}N_{4}
Molecular Weight: 216.28 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activities of pyrazole derivatives are largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The following sections detail specific activities associated with this compound.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. The compound has been evaluated for its inhibitory effects on key signaling pathways involved in tumor growth.
Key Findings:
- Inhibition of Cancer Cell Proliferation: Research demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Targeting Kinases: It has been found to inhibit specific kinases that are crucial in cancer progression, such as BRAF(V600E) and EGFR, which are commonly mutated in various cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of active research. The compound has shown promise in reducing inflammation markers in vitro and in vivo.
Research Highlights:
- Reduction of Cytokine Production: Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with this compound.
- Mechanisms of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored, with several studies indicating effectiveness against a range of pathogens.
Case Studies:
- Bacterial Inhibition: The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Resistance: It also showed antifungal properties, effectively inhibiting the growth of pathogenic fungi .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:
- Alkylation/Amination : Reacting bicyclo[2.2.1]heptane derivatives with pyrazole intermediates under reflux in solvents like ethanol or acetonitrile .
- Catalytic Optimization : Palladium on carbon or other catalysts may enhance yield and selectivity during coupling reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC or NMR .
Q. How can the structural integrity of this compound be characterized?
Methodological Answer: Use a combination of analytical techniques:
Q. What methodologies assess its thermal stability and reactivity?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events .
- Kinetic Studies : Monitor reactivity in polar solvents (e.g., DMSO) under varying pH conditions .
Advanced Research Questions
Q. How to design experiments to elucidate its mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .
- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
- Pharmacokinetic Profiling : Compare bioavailability and half-life in rodent models to reconcile in vitro/in vivo discrepancies .
Q. What strategies optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- Structural Analog Synthesis : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while retaining bicycloheptane rigidity .
- Prodrug Design : Mask amine groups with acetyl or PEGylated moieties for enhanced membrane permeability .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable LogP and low CYP inhibition .
Q. How can computational approaches advance structure-activity relationship (SAR) studies?
Methodological Answer:
- Quantum Mechanical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents .
- QSAR Modeling : Train models on bioactivity datasets to identify critical descriptors (e.g., H-bond donors, topological polar surface area) .
- Free Energy Perturbation (FEP) : Simulate ligand-protein binding to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
